Ethyl carbamodithioate

Vue d'ensemble

Description

Ethyl carbamodithioate is a chemical compound with the molecular formula C6H11NS2. It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate group (R2N-CS-S-). This compound is known for its applications in various fields, including agriculture, medicine, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl carbamodithioate can be synthesized through the reaction of ethylamine with carbon disulfide in the presence of an alkali such as sodium hydroxide. The reaction proceeds as follows: \[ \text{C2H5NH2} + \text{CS2} + \text{NaOH} \rightarrow \text{C2H5NHC(S)SNa} + \text{H2O} \] The resulting sodium salt is then treated with an acid to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of reactors that can handle the exothermic nature of the reaction and ensure the safe handling of carbon disulfide, which is highly toxic and flammable.

Analyse Des Réactions Chimiques

Hydrolysis and pH-Dependent Stability

Ethyl carbamodithioate undergoes hydrolysis in both acidic and alkaline media:

-

Acid-catalyzed hydrolysis : Decomposes rapidly under acidic conditions, releasing carbon disulfide (CS₂) and forming ethylamine as a primary product .

-

Alkaline stability : More stable in basic environments but degrades via nucleophilic substitution, yielding thiourea derivatives .

Table 1: Hydrolysis Conditions and Products

| pH | Temperature (°C) | Half-Life | Major Products |

|---|---|---|---|

| 2–4 | 25 | 2–48 hours | CS₂, ethylamine |

| 7–9 | 25 | 10–14 days | Thiourea, NH₃ |

Oxidation Reactions

Oxidative pathways dominate in aerobic environments:

-

Formation of disulfides : Reacts with oxygen to form bis(dithiocarbamate) disulfides .

-

ETU generation : Ethylene thiourea (ETU), a thyroidotoxic metabolite, forms via oxidative degradation .

Key Reaction :

ETU is classified as a potential human carcinogen by the U.S. National Toxicology Program .

Metal Complexation

The dithiocarbamate group chelates transition metals, forming stable complexes:

-

Copper(II) complexes : Exhibit enhanced stability in aqueous solutions, with log K values >10 .

-

Zinc complexes : Used industrially as vulcanization accelerators .

Table 2: Metal Complex Properties

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 10.5 | Antifungal agents |

| Zn²⁺ | 8.9 | Rubber vulcanization |

Photolytic Degradation

Ultraviolet light accelerates decomposition:

-

Primary pathway : Cleavage of the C–S bond, yielding CS₂ and ethylamine derivatives .

-

Secondary products : Include sulfur oxides (SOₓ) and nitrosamines under specific wavelengths .

Microbial Degradation

Soil microorganisms metabolize this compound into less toxic compounds:

Applications De Recherche Scientifique

Ethyl carbamodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

Industry: this compound is used in the production of rubber accelerators, pesticides, and other industrial chemicals.

Mécanisme D'action

Ethyl carbamodithioate is compared with other similar compounds, such as mthis compound and propyl carbamodithioate. These compounds share the dithiocarbamate group but differ in their alkyl chain length, which can influence their physical properties and biological activities. This compound is unique in its balance of reactivity and stability, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

Methyl carbamodithioate

Propyl carbamodithioate

Butyl carbamodithioate

Phenyl carbamodithioate

Activité Biologique

Ethyl carbamodithioate, a member of the dithiocarbamate family, has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This compound exhibits significant antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by its dithiocarbamate structure, which is known for its ability to form stable complexes with transition metals and exhibit a broad spectrum of biological activities. The compound is often utilized in agricultural applications as a pesticide due to its effectiveness against various plant pathogens.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that compounds within the dithiocarbamate class can inhibit the growth of fungi and bacteria. A study highlighted the effectiveness of dithiocarbamate esters against several pathogens, showcasing their potential as antifungal agents.

Table 1: Antimicrobial Efficacy of this compound

Anticancer Properties

Recent investigations have revealed that this compound and its derivatives possess anticancer activities. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of catalase activity and modulation of signaling pathways like MAPK.

Case Study: Dithiocarbamate Derivatives in Cancer Treatment

A study evaluated the anticancer effects of a series of dithiocarbamate esters on acute myeloid leukemia (AML) cells. One derivative exhibited an IC50 value of 0.7 μM against AML progenitor cell lines, significantly outperforming traditional treatments. The mechanism involved apoptosis induction via mitochondrial pathways.

Table 2: Anticancer Activity of Dithiocarbamate Derivatives

| Compound | IC50 (μM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound 7l | 0.7 | Acute Myeloid Leukemia | Apoptosis via MAPK pathway |

| Disulfiram | 6.1 | Various Cancers | NF-κB inhibition |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Notably, it can inhibit carbonic anhydrase, which is relevant in treating conditions like tuberculosis.

Table 3: Enzyme Inhibition by this compound

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicological profile. Chronic exposure has been linked to thyroid dysfunctions and developmental abnormalities in animal models. For instance, studies have reported significant changes in thyroxine levels and adverse developmental effects at varying dosage levels.

Case Study: Toxicity Assessment in Rats

In a subchronic toxicity study involving rats administered with this compound, it was observed that doses as low as 30 mg/kg/day led to developmental issues such as hydrocephaly and incomplete ossification.

Propriétés

IUPAC Name |

ethyl carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRXDWOPIKZYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

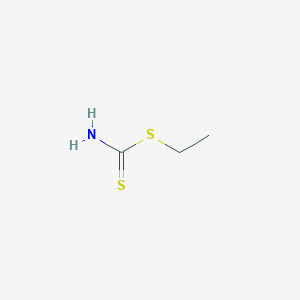

Canonical SMILES |

CCSC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392063 | |

| Record name | Ethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-61-6 | |

| Record name | NSC25948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.